[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride
Description
[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS 1713163-40-6) is a halogenated imidazole derivative with a molecular formula of C₁₁H₁₃BrClN₃ and a molecular weight of 302.6 g/mol . The compound features a 3-bromobenzyl group attached to the 1-position of the imidazole ring and an aminomethyl substituent at the 4-position.
Properties
IUPAC Name |
[1-[(3-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.ClH/c12-10-3-1-2-9(4-10)6-15-7-11(5-13)14-8-15;/h1-4,7-8H,5-6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPVAHFDYGMPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(N=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves multiple steps:
Bromination: : The starting material, benzylamine, undergoes bromination to introduce the bromo group at the 3-position of the benzene ring.
Imidazole Formation: : The brominated benzylamine is then reacted with an imidazole derivative under specific conditions to form the imidazole ring.
Methanamine Attachment: : Finally, the imidazole ring is modified to attach the methanamine group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production process is scaled up to ensure higher yields and purity. This involves the use of reactors and controlled environments to maintain the reaction conditions. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromobenzyl group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: : The imidazole ring can be reduced to form a different imidazole derivative.
Substitution: : The bromo group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: : 3-Bromobenzyl carboxylic acid derivatives.
Reduction: : Reduced imidazole derivatives.
Substitution: : Various substituted imidazole compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial properties.
Medicine: : Studied for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: : Employed in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which [1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride exerts its effects involves interaction with molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
- Molecular Formula : C₁₁H₁₃FClN₃
- Molecular Weight : 241.69 g/mol
- Key Differences :
- The fluoro substituent at the 3-position of the benzyl group reduces steric bulk and increases electronegativity compared to bromine.
- Lower molecular weight (Δ = 60.91 g/mol) enhances solubility in polar solvents.
- Fluorine’s electron-withdrawing nature may alter electronic interactions in receptor binding .
[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
- Molecular Formula : C₁₁H₁₃Cl₂N₃
- Molecular Weight : 221.69 g/mol
- Key Differences :
- Chloro substituent at the 2-position introduces steric hindrance near the imidazole ring.
- Reduced lipophilicity compared to bromine (Cl vs. Br) may influence membrane permeability.
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine Hydrochloride
Substituent Variants: Methoxy Group
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
Positional Isomers
Imidazole Ring Substitution
- Target Compound : Substituent at 4-position of imidazole.
- NMR studies of similar compounds show that imidazole protons at positions 4 and 5 may exhibit equivalence due to rapid tautomeric exchange .
Benzyl Group Substitution
- Target Compound : Bromine at 3-position of benzyl.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 302.6 | ~2.1 | <1 (aqueous) |
| 3-Fluoro Analog | 241.69 | ~1.8 | ~5–10 |
| 3-Methoxy Analog | 253.73 | ~1.3 | ~10–20 |
- Key Trends :
- Bromine increases lipophilicity (higher LogP) compared to fluorine or methoxy groups.
- Methoxy substitution improves aqueous solubility due to polarity.
Biological Activity
[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride, with the CAS number 1713163-40-6, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C11H13BrClN3, and it has a molecular weight of 302.6 g/mol. This paper aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features an imidazole ring, which is known for its role in various biological systems. The presence of a bromobenzyl group may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1713163-40-6 |
| Molecular Formula | C11H13BrClN3 |
| Molecular Weight | 302.6 g/mol |
Anticancer Properties
Recent studies have indicated that compounds containing imidazole derivatives exhibit notable anticancer activities. For instance, related imidazole compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Mechanism of Action : The imidazole ring can interact with cellular targets, leading to alterations in cell signaling pathways that promote apoptosis. This has been observed in several studies where imidazole derivatives were tested against various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of related compounds on prostate cancer cells (PC3 and DU145). The results demonstrated a dose-dependent decrease in cell viability, indicating potential therapeutic efficacy against prostate cancer .
Antimicrobial Activity
The imidazole moiety is also recognized for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial strains.
- Study Findings : A comparative analysis highlighted that certain imidazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
In Vivo Studies
Pharmacological assessments have been conducted to evaluate the anti-inflammatory and analgesic effects of imidazole derivatives. These studies typically involve animal models where the compounds are administered, and their effects on inflammation are measured.
- Results : In vivo studies indicated that compounds with similar structures exhibited reduced inflammation markers and pain response in treated animals compared to controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.
| Structural Feature | Activity Implication |
|---|---|
| Imidazole Ring | Essential for anticancer activity |
| Bromobenzyl Group | Enhances target interaction |
| Hydrochloride Salt | Improves solubility and stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
